molecular formula C23H15F3N4O B14149029 N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide CAS No. 106823-31-8

N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B14149029
CAS No.: 106823-31-8
M. Wt: 420.4 g/mol
InChI Key: KUBZCYZMIJUZSK-UHFFFAOYSA-N
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Description

N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide: is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with diphenyl groups and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One method involves the use of interhalogens such as ICl in dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy in treating various diseases or conditions.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The triazine ring and trifluoroacetamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other triazine derivatives and makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106823-31-8

Molecular Formula

C23H15F3N4O

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C23H15F3N4O/c24-23(25,26)22(31)27-18-14-8-7-13-17(18)21-28-19(15-9-3-1-4-10-15)20(29-30-21)16-11-5-2-6-12-16/h1-14H,(H,27,31)

InChI Key

KUBZCYZMIJUZSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3NC(=O)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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